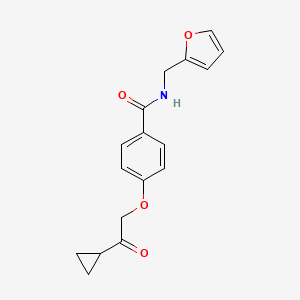

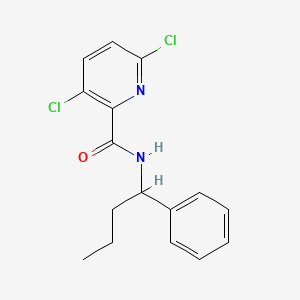

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Research has synthesized and tested various derivatives of 4-hydroxyquinoline for their antimicrobial properties. For instance, a series of compounds, including those related to 4-hydroxyquinoline, were evaluated for their in vitro antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. These studies aim to develop new antimicrobial agents to combat resistant microbial strains (Desai, Dodiya, & Shihora, 2011).

Anticancer and Fluorescence Agents

Another research direction involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives for their potential as anticancer and fluorescence agents. These compounds have been evaluated for cytotoxic activity towards various cancer and non-malignant cell lines, offering insights into the development of novel cancer therapeutics and diagnostic tools (Funk et al., 2015).

Study on Regioselectivity

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied to understand the chemical behavior and potential biological activities of 4-oxoquinoline derivatives. Such studies contribute to the design of molecules with specific biological activities (Batalha et al., 2019).

Diuretic Properties

Research into the diuretic properties of quinoline derivatives, including 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, has indicated the potential for new treatments for hypertension. The study of polymorphic modifications of these compounds provides valuable information on their physicochemical properties and therapeutic efficacy (Shishkina et al., 2018).

Kinase Inhibition

Derivatives of 4-hydroxyquinoline have been explored for their role as kinase inhibitors, specifically targeting c-Met kinase, which is implicated in various cancers. The synthesis and evaluation of these compounds highlight their potential as targeted cancer therapies (Liu et al., 2014).

Wirkmechanismus

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as inhibitors for the corrosion of carbon steel in acidic solutions .

Eigenschaften

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-11-8-6-10(7-9-11)18-16(21)14-15(20)12-4-2-3-5-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZDFNIUPAUZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)

![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)

![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)

![6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2874767.png)

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)

![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2874772.png)